4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Catalog No.
S1768009
CAS No.
175281-76-2
M.F
C13H17NO7
M. Wt
299.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)but...

CAS Number

175281-76-2

Product Name

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

IUPAC Name

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid

Molecular Formula

C13H17NO7

Molecular Weight

299.28 g/mol

InChI

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17)

InChI Key

DUIJUTBRRZCWRD-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O

Chemical Properties and Identification

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also referred to as hydroxyethyl photolinker, is an organic compound with the chemical formula C13H17NO7. Its CAS registry number is 175281-76-2. Information on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, can be found in databases like PubChem [].

Applications in Research

This compound falls under the class of photolinkers. Photolinkers are bifunctional molecules containing a chemically reactive group on each end and a light-sensitive moiety in the center. The reactive groups allow the linker to bind to biomolecules like antibodies or proteins, while the light-sensitive moiety facilitates crosslinking upon exposure to light. This crosslinking creates permanent linkages between the biomolecules, which is useful in various scientific research applications.

Here are some specific research applications of photolinkers:

  • Protein-Protein Interactions: Photolinkers can be used to study protein-protein interactions by crosslinking proteins that are interacting with each other. This helps researchers understand how proteins form complexes and perform their functions in cells.
  • Immunoconjugate Chemistry: Photolinkers can be used to create conjugates between antibodies and drugs or imaging agents. These immunoconjugates can then be used for targeted drug delivery or diagnostic imaging applications.
  • Photoaffinity Labeling: Photolinkers can be employed in photoaffinity labeling experiments to identify binding sites for small molecules on proteins. This technique is useful for drug discovery and understanding protein function.

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, commonly referred to as a hydroxyethyl photolinker, is a chemical compound with the molecular formula C₁₃H₁₇N₀₇ and a molecular weight of 299.28 g/mol. It features a unique structure that includes a butanoic acid moiety linked to a 2-methoxy-5-nitrophenoxy group, which is further substituted with a hydroxyethyl group. This compound is characterized by its photolabile properties, allowing it to undergo cleavage upon exposure to light, which makes it valuable in various chemical applications, particularly in bioconjugation and material science .

Due to its functional groups:

  • Photolysis: Upon exposure to UV light, the nitrophenoxy moiety can undergo homolytic cleavage, releasing reactive species that can further react with nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is useful for synthesizing derivatives or conjugates.
  • Cross-linking: The compound can act as a cross-linker in polymer chemistry, where it facilitates the formation of covalent bonds between polymer chains upon activation by light.

These reactions enable the compound to be utilized in creating complex molecular architectures and materials.

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has shown potential biological activity, particularly in cancer research. It has been reported to inhibit the growth of certain cancer cell lines, suggesting its utility as an anticancer agent. The mechanism of action is likely linked to its ability to form reactive intermediates upon photolysis, which can interact with cellular components leading to cytotoxic effects .

The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves several steps:

  • Preparation of 2-Methoxy-5-nitrophenol: This can be synthesized from starting materials like methoxybenzene and nitro compounds through nitration reactions.
  • Formation of the Hydroxyethyl Group: The introduction of the hydroxyethyl group can be achieved via alkylation reactions using appropriate alkyl halides.
  • Coupling Reaction: Finally, the butanoic acid moiety is introduced through coupling reactions involving activated esters or amides.

The primary applications of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid include:

  • Bioconjugation: Used as a photolabile linker for attaching biomolecules such as peptides and proteins to surfaces or other molecules.
  • Polymer Chemistry: Acts as a cross-linking agent in the synthesis of hydrogels and other polymeric materials.
  • Drug Delivery Systems: Potentially utilized in designing drug delivery systems that require controlled release mechanisms triggered by light.

These applications leverage its unique properties for advanced material design and biomedical research .

Interaction studies have indicated that 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid interacts with various biological targets. Its ability to form covalent bonds allows it to bind selectively to amino acids in proteins, facilitating targeted drug delivery and bioconjugation strategies. Studies have shown that its photolabile nature enables precise spatial control over these interactions, making it a valuable tool in both basic research and therapeutic applications .

Several compounds share structural similarities with 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Methoxy-5-nitrophenolC₈H₉N₁O₃Basic structure without the butanoic acid moiety; serves as a precursor.
Butyric AcidC₄H₈O₂Simple fatty acid; lacks functionalization for photolability.
Hydroxyethyl MethacrylateC₆H₁₂O₃Used in polymers; lacks nitro and methoxy groups but shares hydroxyethyl functionality.

These compounds illustrate varying degrees of similarity but highlight the unique photolabile properties and functional versatility of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, making it particularly suitable for advanced applications in chemical biology and materials science .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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